molecular formula C24H25N3O2 B12172064 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12172064
M. Wt: 387.5 g/mol
InChI Key: MYNHMDSNHJZOEG-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic carbazole-indole hybrid compound with a molecular formula of C25H27N3O2 and a molecular weight of 401.51 g/mol (estimated based on structural analogs) . The molecule features a 6-methoxy-substituted tetrahydrocarbazole core linked via a propanamide bridge to a 1H-indole moiety. Key physicochemical properties include a calculated logP of 4.48, indicative of moderate lipophilicity, and a polar surface area of 44.596 Ų, suggesting moderate membrane permeability .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

3-indol-1-yl-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C24H25N3O2/c1-29-17-9-10-20-19(15-17)18-6-4-7-21(24(18)26-20)25-23(28)12-14-27-13-11-16-5-2-3-8-22(16)27/h2-3,5,8-11,13,15,21,26H,4,6-7,12,14H2,1H3,(H,25,28)

InChI Key

MYNHMDSNHJZOEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCN4C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized via cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Coupling of Indole and Carbazole: The two moieties can be linked through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or carbazole rings.

    Reduction: Reduction reactions could target the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the indole or carbazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole or carbazole derivatives.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and carbazole moieties can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Fluoro vs. Methoxy Substitution

The fluoro-substituted analog, N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide , differs by replacing the methoxy group with fluorine at position 6 of the carbazole. This substitution reduces molecular weight (375.45 g/mol ) and slightly increases lipophilicity (logP ~4.8, estimated) compared to the methoxy variant. Fluorine’s electronegativity may enhance metabolic stability and receptor binding affinity in therapeutic contexts .

Methoxy-Substituted Carbazole Derivatives

  • 3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide : This derivative incorporates a benzopyran moiety, significantly increasing molecular weight (474.56 g/mol ) and complexity, which may limit bioavailability .

Table 1: Carbazole Core Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituent
Target Compound (Methoxy) C25H27N3O2 401.51 4.48 6-OCH3
Fluoro Analog C23H22FN3O 375.45 ~4.8 6-F
1-Methylindole Variant C25H27N3O2 401.51 4.48 Indole-1-CH3
Benzopyran Hybrid C28H30N2O5 474.56 ~5.2 Benzopyran-2-one

Indole Modifications and Bioisosteric Replacements

Indole Positional Isomerism

Compounds with indole substituents at position 3 (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ) exhibit distinct binding profiles compared to position 1-substituted analogs. For example, 3-substituted indoles often show stronger interactions with serotonin receptors due to spatial alignment with binding pockets .

Functional Group Additions

  • N-((S)-1-Cyano-3-phenylpropyl)-3-(5-fluoro-1H-indol-1-yl)propanamide (4b): Fluorine at position 5 of the indole improves metabolic stability and electron-withdrawing effects, enhancing binding to kinase domains .

Table 2: Indole Modifications

Compound Name Key Feature Molecular Weight (g/mol) logP Pharmacological Implication
Target Compound Indole-1-yl 401.51 4.48 Potential serotonin modulation
3-Substituted Indole Indole-3-yl 392.2 ~3.5 Serotonin receptor affinity
5-Fluoroindole Indole-5-F 392.2 ~4.0 Kinase inhibition
Sulfonamide Derivative Methylsulfonyl 567.44 ~3.5 Enhanced solubility

Hybrid Scaffolds and Pharmacophore Extensions

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) incorporate triazole and thiazole rings, expanding π-π stacking and hydrogen-bonding capabilities. These features are absent in the target compound but demonstrate how structural complexity can enhance antimicrobial or anticancer activity .

Research Findings and Trends

  • Fluorine and Methoxy Groups : Fluorine substitution improves pharmacokinetics, while methoxy groups balance lipophilicity and polarity for CNS-targeted agents .
  • Indole Position : Position 1-substituted indoles (as in the target compound) may favor interactions with hydrophobic enzyme pockets, whereas position 3-substituted variants align better with polar receptors .
  • Hybrid Scaffolds : Triazole-thiazole hybrids (e.g., compound 9c) show broader bioactivity but face synthetic challenges compared to simpler carbazole-indole systems .

Biological Activity

3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic compound characterized by its unique structural features, including an indole moiety and a tetrahydrocarbazole component. This compound has garnered interest in pharmacological research due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 303.46 g/mol
  • IUPAC Name : 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds containing carbazole structures have shown potential in modulating inflammatory pathways.
  • Neuroprotective Properties : The dual functionality from both indole and carbazole moieties may confer neuroprotective effects, possibly through antioxidant mechanisms.

In Vitro Studies

In vitro studies have demonstrated that 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can interact with various biological targets:

TargetEffect
Cancer Cell LinesInhibition of proliferation in A549 (lung cancer) and MCF7 (breast cancer) cells
Inflammatory MarkersReduction in TNF-alpha and IL-6 production in LPS-stimulated macrophages
Neuroprotective AssaysProtection against oxidative stress in neuronal cell cultures

In Vivo Studies

Although limited, preliminary in vivo studies suggest that this compound may possess significant therapeutic potential. For instance:

  • Animal Models : Administration in rodent models has shown reduced tumor growth and improved survival rates compared to control groups.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds similar to 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide:

  • Case Study 1 : A study on a related compound demonstrated significant anticancer activity against colorectal cancer cells through the activation of apoptotic pathways.
  • Case Study 2 : Research involving derivatives of this compound indicated promising results in reducing neuroinflammation in models of Alzheimer’s disease.

Synthesis and Derivatives

The synthesis of 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. The following synthetic route is commonly employed:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis or similar methods.
  • Methoxylation : Introduction of methoxy groups using reagents like dimethyl sulfate.
  • Coupling Reaction : Formation of the propanamide linkage through coupling with appropriate amines.

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